molecular formula C21H16N4O B15249591 (6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol CAS No. 922726-30-5

(6-([2,2'-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol

Cat. No.: B15249591
CAS No.: 922726-30-5
M. Wt: 340.4 g/mol
InChI Key: FDUPRDIGHZUCKA-UHFFFAOYSA-N
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Description

(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is a complex organic compound that features a bipyridine moiety linked to a phenylpyrimidine structure with a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol typically involves multi-step organic synthesis. One common route includes the following steps:

    Formation of the Bipyridine Core: Starting with 2,2’-bipyridine, various functionalization reactions such as halogenation or lithiation can be employed to introduce reactive groups at the desired positions.

    Coupling with Phenylpyrimidine: The functionalized bipyridine is then coupled with a phenylpyrimidine derivative using cross-coupling reactions like Suzuki or Stille coupling.

    Introduction of the Methanol Group: The final step involves the reduction of a suitable precursor to introduce the methanol group at the 4-position of the pyrimidine ring.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and yield.

Types of Reactions:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bipyridine and pyrimidine rings can undergo reduction under suitable conditions.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.

Major Products:

    Oxidation: Aldehyde or carboxylic acid derivatives.

    Reduction: Reduced forms of the bipyridine and pyrimidine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol depends on its application:

    Coordination Chemistry: Acts as a bidentate ligand, coordinating with metal ions through the nitrogen atoms of the bipyridine and pyrimidine rings.

    Bioimaging: The compound’s fluorescence properties are utilized to label and visualize biological structures.

    Therapeutic Applications: Interacts with specific molecular targets, potentially inhibiting or modulating biological pathways involved in disease processes.

Comparison with Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative without the phenylpyrimidine and methanol groups.

    Phenylpyrimidine Derivatives: Compounds with similar pyrimidine structures but different substituents.

    Methanol-Substituted Aromatics: Compounds with methanol groups attached to various aromatic systems.

Uniqueness: (6-([2,2’-Bipyridin]-6-yl)-2-phenylpyrimidin-4-yl)methanol is unique due to its combination of a bipyridine moiety, a phenylpyrimidine structure, and a methanol group. This unique structure imparts specific chemical and physical properties, making it valuable for diverse applications in research and industry.

Properties

CAS No.

922726-30-5

Molecular Formula

C21H16N4O

Molecular Weight

340.4 g/mol

IUPAC Name

[2-phenyl-6-(6-pyridin-2-ylpyridin-2-yl)pyrimidin-4-yl]methanol

InChI

InChI=1S/C21H16N4O/c26-14-16-13-20(25-21(23-16)15-7-2-1-3-8-15)19-11-6-10-18(24-19)17-9-4-5-12-22-17/h1-13,26H,14H2

InChI Key

FDUPRDIGHZUCKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC=CC(=N3)C4=CC=CC=N4)CO

Origin of Product

United States

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